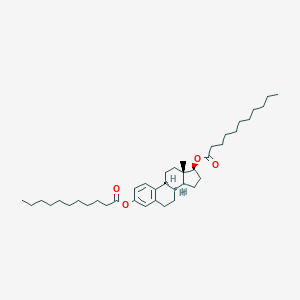
Arsenopyrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsenopyrite is a mineral that is composed of iron, arsenic, and sulfur. It is commonly found in gold deposits and is known for its metallic luster and silver-gray color. Arsenopyrite has been studied extensively due to its unique properties, including its ability to oxidize and release arsenic into the environment.
Mecanismo De Acción
The mechanism of action of arsenopyrite is not well understood. It is believed to act as a source of arsenic, which can then be oxidized and released into the environment. Arsenic is known to have toxic effects on humans and animals, and arsenopyrite has been implicated in a number of environmental disasters, including the poisoning of groundwater in Bangladesh.
Efectos Bioquímicos Y Fisiológicos
Arsenopyrite has been shown to have a number of biochemical and physiological effects on humans and animals. It is known to be toxic to a variety of organisms, including bacteria, fungi, and plants. In humans, exposure to arsenic can cause a variety of health problems, including skin lesions, cancer, and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Arsenopyrite has a number of advantages and limitations for use in lab experiments. Its unique properties make it an ideal material for studying the release of arsenic into the environment and its impact on human health. However, its toxicity and potential for environmental damage make it difficult to work with in a laboratory setting.
Direcciones Futuras
There are a number of future directions for research on arsenopyrite. One area of interest is the development of new synthesis methods that are more environmentally friendly and less toxic. Another area of interest is the development of new materials based on arsenopyrite that have unique electronic and optical properties. Finally, there is a need for further research into the environmental impact of arsenopyrite and its potential effects on human health.
Métodos De Síntesis
Arsenopyrite can be synthesized using a variety of methods, including hydrothermal synthesis, solvothermal synthesis, and solid-state reaction. Hydrothermal synthesis involves heating a mixture of iron, arsenic, and sulfur in water at high temperatures and pressures. Solvothermal synthesis is similar, but uses a solvent instead of water. Solid-state reaction involves heating a mixture of iron, arsenic, and sulfur in a vacuum or inert atmosphere.
Aplicaciones Científicas De Investigación
Arsenopyrite has been studied extensively for its potential applications in a variety of scientific fields, including geology, environmental science, and materials science. In geology, arsenopyrite is used as a marker mineral for gold deposits. In environmental science, arsenopyrite is studied for its ability to release arsenic into the environment and its potential impact on human health. In materials science, arsenopyrite is studied for its unique electronic and optical properties.
Propiedades
Número CAS |
1303-18-0 |
|---|---|
Nombre del producto |
Arsenopyrite |
Fórmula molecular |
AsFeS |
Peso molecular |
162.83 g/mol |
Nombre IUPAC |
sulfidoarsanylideneiron(1+) |
InChI |
InChI=1S/AsS.Fe/c1-2;/q-1;+1 |
Clave InChI |
NBAXRGRGNQMFAI-UHFFFAOYSA-N |
SMILES |
[S-][As]=[Fe+] |
SMILES canónico |
[S-][As]=[Fe+] |
Sinónimos |
arsenopyrite |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone](/img/structure/B74006.png)








